Cis-5-(Methoxycarbonyl)tetrahydrofuran-2-carboxylic acid is an organic compound with the molecular formula C₇H₈O₅. It features a tetrahydrofuran ring that incorporates both a methoxycarbonyl group and a carboxylic acid group. This compound is notable for its structural configuration, which includes a cis arrangement of substituents around the tetrahydrofuran ring, influencing its chemical behavior and biological activity. The presence of both functional groups makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Research indicates that cis-5-(Methoxycarbonyl)tetrahydrofuran-2-carboxylic acid exhibits potential biological activities. It has been studied for its effects on various biological systems, including:
The synthesis of cis-5-(Methoxycarbonyl)tetrahydrofuran-2-carboxylic acid typically involves several steps:
Cis-5-(Methoxycarbonyl)tetrahydrofuran-2-carboxylic acid has several applications:
Interaction studies involving cis-5-(Methoxycarbonyl)tetrahydrofuran-2-carboxylic acid focus on its binding affinity with various biological targets:
Cis-5-(Methoxycarbonyl)tetrahydrofuran-2-carboxylic acid shares structural similarities with other compounds, which can be compared based on their functional groups and biological activities. Here are some similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tetrahydrofuran-2-carboxylic acid | Tetrahydrofuran ring with carboxylic acid | Lacks methoxycarbonyl group; simpler structure |
| 5-Methoxycarbonylfuran-2-carboxylic acid | Furan ring instead of tetrahydrofuran | Different ring structure; potential aromaticity |
| 2-Methoxycarbonylbutanoic acid | Aliphatic chain with methoxycarbonyl | Longer carbon chain; different reactivity profile |
| 3-Hydroxybutanoic acid | Aliphatic structure with hydroxyl group | Hydroxyl instead of methoxy; different biological activity |
Cis-5-(Methoxycarbonyl)tetrahydrofuran-2-carboxylic acid is unique due to its specific cis configuration and the combination of both the methoxycarbonyl and carboxylic functionalities, which influences its reactivity and potential applications in medicinal chemistry .
Palladium catalysis enables the construction of complex heterocyclic frameworks through tandem cyclization and coupling reactions. For cis-5-(methoxycarbonyl)tetrahydrofuran-2-carboxylic acid, this approach facilitates the introduction of diverse substituents while maintaining the cis configuration of the tetrahydrofuran ring.
The palladium-catalyzed aminocyclization-Heck coupling cascade involves o-alkynylaniline derivatives and methyl α-aminoacrylate as key substrates [3]. The process begins with oxidative addition of palladium to the alkyne, followed by cyclization to form an indole intermediate. A Heck-type coupling then introduces alkyl, aryl, or alkenyl groups at the C-2 position of the indole (Figure 1). Density functional theory (DFT) calculations reveal that the exchange of HX (e.g., HCl) with the alkene substrate precedes C–C bond formation, with reaction efficiency depending on the alkene’s electronic properties and the acid’s stability [3].
Table 1: Palladium-Catalyzed Coupling Outcomes with Varied Substrates
| Entry | Alkyne Substituent | Alkene Type | Catalyst | Yield (%) | Diastereoselectivity (trans:cis) |
|---|---|---|---|---|---|
| 1 | Aryl | Methyl acrylate | PdCl₂(PPh₃)₂ | 72 | 95:5 |
| 2 | Primary alkyl | Methacrylate | Pd(OAc)₂/PPh₃ | 68 | 90:10 |
| 3 | Tertiary alkyl | Styrene | PdCl₂(dppf) | 55 | 85:15 |
The methodology tolerates bulky tert-butyl groups and electron-deficient alkenes, though yields decrease with steric hindrance [3]. For example, tert-butyl-substituted alkenes require elevated temperatures (120°C) to achieve practical yields [3].
Phosphine ligands such as triphenylphosphine (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) modulate palladium’s reactivity. Bulky ligands improve selectivity for trans products by stabilizing sterically congested transition states [3]. Additives like potassium iodide enhance catalytic turnover by facilitating halide exchange, while polymer-bound phosphines simplify catalyst recovery in iterative syntheses [3].
While dirhodium(II) carboxylate catalysts are not discussed in the provided sources, base-mediated aldol cyclizations offer insights into diastereoselective strategies relevant to cis-5-(methoxycarbonyl)tetrahydrofuran-2-carboxylic acid.
Treatment of sulfonium salts with potassium hydroxide in acetonitrile at -6°C induces aldol-type reactions followed by intramolecular nucleophilic substitution [2]. The steric bulk of the tBu-ester directs the reaction toward trans-diastereomers (up to 97:3 selectivity), as smaller esters permit greater conformational flexibility and reduced selectivity [2].
Table 2: Diastereoselectivity in Base-Mediated Cyclizations
| Ester Group | Aldehyde Substituent | Temperature (°C) | trans:cis Ratio | Yield (%) |
|---|---|---|---|---|
| tBu | 4-Bromophenyl | -6 | 97:3 | 78 |
| Me | 4-Methoxyphenyl | 25 | 70:30 | 62 |
| Bn | 4-Cyanophenyl | -6 | 92:8 | 68 |
Menthol-derived chiral auxiliaries failed to induce enantioselectivity but enabled chromatographic separation of diastereomers [2]. This underscores the role of steric effects over electronic influences in controlling stereochemistry.
The provided literature does not address vanadium-catalyzed oxidative cyclizations for cis-5-(methoxycarbonyl)tetrahydrofuran-2-carboxylic acid. However, palladium-mediated cascades and base-induced cyclizations demonstrate the compound’s responsiveness to oxidative conditions. For instance, air exposure during palladium catalysis promotes Pd(0) reoxidation, sustaining catalytic activity across multiple cycles [3]. Future studies could explore vanadium’s potential in mediating similar transformations.
The chemical compound cis-5-(Methoxycarbonyl)tetrahydrofuran-2-carboxylic acid has emerged as a significant intermediate in the synthesis of various bioactive molecules across multiple therapeutic areas. This section examines the compound's role in three primary applications: cyclooxygenase-2 (COX-2) inhibitor development, antifungal and antimicrobial agent synthesis, and the construction of polyketide and terpene hybrid architectures. Research findings demonstrate the compound's versatility as a synthetic building block and its contribution to the development of pharmaceutically relevant molecules.
Cyclooxygenase-2 (COX-2) selective inhibitors represent a crucial class of anti-inflammatory drugs designed to minimize gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs. The tetrahydrofuran scaffold present in cis-5-(Methoxycarbonyl)tetrahydrofuran-2-carboxylic acid has proven instrumental in the development of novel COX-2 inhibitors with enhanced selectivity and potency.
Research has demonstrated that tetrahydrofuran-containing compounds exhibit exceptional COX-2 inhibitory activities through their ability to access the larger active site of COX-2 compared to COX-1 [1] [2]. The 5-hydroxymethyl-2,3-diaryltetrahydrofuran-3-ols represent a significant class of COX-2 inhibitors where compounds 17, 18, and 20 have shown appreciable COX-2 inhibition with selectivity indices ranging from 27.97 to 48.11 [1]. These compounds demonstrate the importance of the tetrahydrofuran ring system in achieving selective enzyme inhibition.
The structure-activity relationship studies indicate that the group present at C-5 of the tetrahydrofuran ring and the substituents on phenyl rings significantly affect the biological activities of these molecules [1]. Quantitative structure-activity relationship (QSAR) studies have revealed the crucial role of lipophilicity (logP), topological polar surface area (TPSA), and molecular connectivity indices in determining the activity of tetrahydrofuran-based COX-2 inhibitors.
Advanced synthetic approaches have yielded compounds such as 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide, which demonstrated selective COX-2 inhibition with an IC50 value of 0.29 μM and a selectivity index of 67.24, comparing favorably to celecoxib [2]. Molecular docking studies have confirmed that these tetrahydrofuran-derived compounds exhibit high binding affinity toward COX-2 proteins through specific hydrogen bonding interactions with key amino acid residues including Ser 530 and Arg 120 [2].
The development of tricyclic compounds containing non-enolizable cyano enones has further demonstrated the potential of tetrahydrofuran scaffolds in anti-inflammatory drug design [3]. These compounds show potent suppression of inducible nitric oxide synthase and strong induction of cytoprotective enzymes, with IC50 values as low as 0.056 nM in primary mouse macrophages [3].
The tetrahydrofuran motif has proven highly effective in the development of antifungal and antimicrobial agents, with cis-5-(Methoxycarbonyl)tetrahydrofuran-2-carboxylic acid serving as a valuable synthetic intermediate for these applications. The unique structural features of this compound enable the construction of diverse antimicrobial scaffolds with enhanced biological activity.
Longifolene-derived diphenyl ether-carboxylic acid compounds incorporating tetrahydrofuran structures have demonstrated exceptional broad-spectrum antifungal activities [4]. Compound 7b exhibited inhibition rates of 85.9%, 82.7%, 82.7%, and 81.4% against Alternaria solani, Cercospora arachidicola, Rhizoctonia solani, and Physalospora piricola, respectively [4]. These results highlight the significance of the tetrahydrofuran scaffold in achieving potent antifungal activity across multiple pathogenic species.
The synthesis of tetrahydrofuran-3-carboxylic acid derivatives has yielded compounds with notable antimicrobial properties against both Gram-positive and Gram-negative bacteria . Research indicates that tetrahydrofuran-3-carboxylic acid derivatives display potent activity against Staphylococcus aureus and Escherichia coli, with the compounds' enhanced lipophilicity (logP approximately 1.5-2.0) contributing to their improved antimicrobial efficacy .
Dicationic bisguanidine-arylfuran derivatives have shown moderate to good antibacterial activity against clinically relevant ESKAPE pathogens [6]. These compounds demonstrated effective concentrations (EC50) ranging from 1.0 to 148.1 μM against various bacterial isolates, with compound classes showing selective activity patterns depending on the structural modifications of the tetrahydrofuran core [6].
Novel hybrid-type antimicrobial agents targeting bacterial RNA polymerase have incorporated tetrahydrofuran motifs to enhance their biological activity [7]. The α-pyrone-type derivatives containing tetrahydrofuran modifications showed good antimicrobial activity against Gram-positive bacteria, with the strongest activity observed against Micrococcus luteus [7]. These compounds represent the first generation of simplified derivatives that effectively combine α-pyrone and tetrahydrofuran structural elements for antimicrobial applications.
The development of 2,2,5-tetrahydrofuran derivatives as antifungal agents has demonstrated the versatility of the tetrahydrofuran scaffold in combating fungal pathogens [8]. These compounds showed significant activity through mechanisms involving disruption of fungal cell wall synthesis and membrane integrity, establishing tetrahydrofuran derivatives as promising leads for novel antifungal drug development.
The incorporation of cis-5-(Methoxycarbonyl)tetrahydrofuran-2-carboxylic acid into polyketide and terpene hybrid architectures represents an innovative approach to natural product synthesis and drug discovery. These hybrid compounds combine the structural complexity of natural products with the synthetic accessibility of tetrahydrofuran-based intermediates.
Type II polyketide synthase (PKS) systems have been successfully employed to incorporate tetrahydrofuran motifs into complex natural product scaffolds [9]. The discovery of type II PKS-like enzymes for the biosynthesis of five-membered ring structures, particularly in the synthesis of cispentacin, demonstrates the natural occurrence and biological significance of tetrahydrofuran-containing polyketides [9]. The AmcF-AmcG heterodimer catalyzes single C2 elongation and subsequent cyclization to form key intermediates with five-membered ring structures, providing insights into the biosynthetic machinery for tetrahydrofuran-containing natural products.
Marine polyketide natural products containing tetrahydrofuran motifs have shown remarkable biological activities, particularly as antitumoral and antimicrobial agents [10] [11]. These compounds, including formosalides and other marine-derived tetrahydrofuran polyketides, exhibit complex structures with multiple stereogenic centers and demonstrate significant cytotoxic activities against various cancer cell lines [10]. The tetrahydrofuran motifs in these marine drugs contribute to their biological activity through specific interactions with cellular targets and enhanced membrane permeability.
Terpene-amino acid hybrid enhancers incorporating tetrahydrofuran structures have been developed as skin penetration enhancers for transdermal drug delivery [12]. These hybrid compounds, synthesized by conjugating natural terpenes with tetrahydrofuran-containing acids through biodegradable ester linkers, showed exceptional permeation-enhancing properties with enhancement ratios up to 82-fold [12]. The citronellyl, bornyl, and cinnamyl esters demonstrated outstanding performance while maintaining low cellular toxicity, establishing tetrahydrofuran-terpene hybrids as promising candidates for pharmaceutical applications.
Polyketide intermediate mimics incorporating tetrahydrofuran structures have been developed as chemical probes for studying ketoreductase domains of polyketide synthases [13]. Triketide substrate mimics designed with tetrahydrofuran scaffolds showed improved molecular recognition properties, with 2-10 fold lower Km values compared to conventional substrates [13]. These findings highlight the utility of tetrahydrofuran-based compounds in understanding and manipulating polyketide biosynthetic machinery.
The synthesis of hybrid terpenoid compounds through the combination of tetrahydrofuran motifs with terpene scaffolds has yielded compounds with diverse biological activities [14]. Usnic acid derivatives containing terpene fragments and tetrahydrofuran modifications have shown effective tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibition with IC50 values in the 0.23-0.40 μM range [14]. These compounds demonstrated low cytotoxicity while enhancing the efficacy of topotecan in cancer treatment, illustrating the potential of tetrahydrofuran-terpene hybrids in combination therapy approaches.